molecular formula C16H20ClNO3S B2445691 N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide CAS No. 457927-99-0

N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide

Cat. No.: B2445691
CAS No.: 457927-99-0
M. Wt: 341.85
InChI Key: NEVQNVMRKLVPLB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide is a synthetic organic compound Its structure includes a chlorinated methylphenyl group and a dioxido-dihydrothiophenyl group attached to a pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the 3-chloro-4-methylphenyl intermediate: This step might involve chlorination and methylation of a phenyl ring.

    Synthesis of the 1,1-dioxido-2,3-dihydrothiophenyl intermediate: This could involve the oxidation of a thiophene ring.

    Coupling of intermediates: The final step would involve coupling the two intermediates with a pentanamide group under specific reaction conditions such as the presence of a coupling agent and a suitable solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide may undergo various chemical reactions, including:

    Oxidation: The compound could be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions could target the dioxido group or the chlorinated phenyl ring.

    Substitution: The chlorine atom on the phenyl ring could be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation could yield a more highly oxidized derivative, while substitution could result in a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-N-(2,3-dihydrothiophen-3-yl)pentanamide: Lacks the dioxido group.

    N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butanamide: Has a shorter alkyl chain.

Uniqueness

The presence of both the chlorinated methylphenyl group and the dioxido-dihydrothiophenyl group in N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide may confer unique chemical and biological properties, such as increased reactivity or specific binding interactions.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3S/c1-3-4-5-16(19)18(14-8-9-22(20,21)11-14)13-7-6-12(2)15(17)10-13/h6-10,14H,3-5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVQNVMRKLVPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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